REACTION_CXSMILES
|
[CH2:1]1[CH2:7][CH2:6][C:5]2[N:8]=[CH:9][CH:10]=[CH:11][C:4]=2[CH2:3][CH2:2]1.[OH:12]O>C(O)(=O)C>[N+:8]1([O-:12])[CH:9]=[CH:10][CH:11]=[C:4]2[CH2:3][CH2:2][CH2:1][CH2:7][CH2:6][C:5]=12
|
Name
|
|
Quantity
|
42.94 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=C(CC1)N=CC=C2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the solution was heated at 70° C. overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CHCl3 (200 mL)
|
Type
|
ADDITION
|
Details
|
treated with solid Na2CO3 (100 g)
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the supernatant was decanted
|
Type
|
WASH
|
Details
|
the residue was washed with warm CHCl3 (3×200 mL)
|
Type
|
FILTRATION
|
Details
|
The combined supernatants were filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+]1(=C2C(=CC=C1)CCCCC2)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |